1-(5-Bromopyridin-3-yl)piperidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14BrN3 |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-(5-bromopyridin-3-yl)piperidin-4-amine |
InChI |
InChI=1S/C10H14BrN3/c11-8-5-10(7-13-6-8)14-3-1-9(12)2-4-14/h5-7,9H,1-4,12H2 |
InChI Key |
ZNZAUHLJQPGUHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Strategic Importance of Halogenated Heterocyclic Frameworks in Drug Discovery
The deliberate incorporation of halogen atoms into bioactive molecules is a well-established and powerful strategy in medicinal chemistry. researchgate.net Halogenation can profoundly influence a compound's physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profile. researchgate.net While for a long time the use of halogens was mainly to take advantage of their steric bulk, it is now recognized that they can form specific, favorable interactions, such as halogen bonds, with biological targets. researchgate.net
Key benefits of introducing halogens like bromine into heterocyclic frameworks include:
Enhanced Potency and Binding Affinity: Halogens can occupy specific binding pockets on target proteins or enzymes, increasing the ligand's affinity. researchgate.net
Improved Membrane Permeability: The lipophilicity introduced by a halogen atom can facilitate the crossing of cellular membranes and biological barriers like the blood-brain barrier. researchgate.net
Modulation of Metabolism: Halogenation can block sites susceptible to metabolic degradation, thereby increasing the half-life and bioavailability of a drug. researchgate.net
Directional Interactions: Heavier halogens such as chlorine, bromine, and iodine can act as halogen bond donors, forming specific non-covalent interactions with nucleophilic atoms on a biological target, which can contribute significantly to binding affinity. namiki-s.co.jp
The strategic placement of a bromine atom on the pyridine (B92270) ring of 1-(5-Bromopyridin-3-yl)piperidin-4-amine is a clear example of this design principle, intended to leverage these advantageous effects.
Table 1: Effects of Halogenation in Drug Design
| Property | Effect of Halogenation | Rationale |
|---|---|---|
| Lipophilicity | Increases | Halogens are more lipophilic than hydrogen, which can improve membrane permeability. researchgate.net |
| Metabolic Stability | Increases | Halogens can block sites of oxidative metabolism, prolonging the drug's duration of action. researchgate.net |
| Binding Affinity | Can Increase | Halogens can form specific halogen bonds and occupy hydrophobic pockets in the target protein. researchgate.net |
| Acidity/Basicity | Modifies (pKa) | As electron-withdrawing groups, halogens can alter the electronic properties of the scaffold. |
Rationale for Investigating the 1 5 Bromopyridin 3 Yl Piperidin 4 Amine Core Structure
The specific architecture of 1-(5-Bromopyridin-3-yl)piperidin-4-amine is not arbitrary; it is a carefully considered combination of three key medicinal chemistry components: a pyridine (B92270) ring, a piperidine (B6355638) scaffold, and a strategically placed halogen.
The Pyridine Ring: Pyridine is considered a "privileged scaffold" in drug design, appearing in a vast number of therapeutic agents. nih.govdovepress.com Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions. Its basicity and potential for water solubility are also valuable pharmaceutical properties. nih.gov The pyridine ring is a bioisostere of benzene, but the nitrogen atom often improves pharmacological parameters such as cellular permeability and metabolic stability. dovepress.comrsc.org
The Piperidine Scaffold: As one of the most common nitrogen-containing saturated heterocycles in approved drugs, the piperidine ring is a cornerstone of drug construction. researchgate.netnih.gov Unlike flat aromatic rings, its non-planar chair conformation provides a three-dimensional structure that can be used to orient substituents in precise spatial arrangements to optimize interactions with a biological target. rsc.orgwikipedia.org The amine at the 4-position serves as a versatile chemical handle for further modification or as a key pharmacophoric feature itself.
The Bromo-Pyridinyl-Piperidine Combination: The linkage of the electron-deficient bromopyridine ring to the electron-rich nitrogen of the piperidine ring creates a specific electronic and conformational profile. The bromine atom at the 5-position of the pyridine ring enhances lipophilicity and offers a potential halogen bonding site. This precise arrangement of functional groups makes the molecule a prime candidate for screening libraries or as a versatile building block for the synthesis of more complex drug candidates targeting a wide range of biological systems, from central nervous system disorders to oncology. researchgate.netencyclopedia.pub
Historical Context and Evolution of Pyridine and Piperidine Containing Bioactive Molecules
Development of Efficient Synthetic Routes to the 1-(5-Bromopyridin-3-yl)piperidin-4-amine Scaffold
The construction of the this compound core involves the formation of a crucial carbon-nitrogen bond between the pyridine and piperidine rings. Several modern synthetic strategies have been developed to achieve this transformation with high efficiency and control.
Palladium-Catalyzed Cross-Coupling Strategies for Pyridine-Piperidine Linkage
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the formation of aryl-amine bonds. wikipedia.orgacsgcipr.org This methodology is highly applicable to the synthesis of this compound, typically involving the coupling of a brominated pyridine derivative with a suitable piperidine amine. A common approach involves the reaction of 3,5-dibromopyridine with a protected 4-aminopiperidine, such as tert-butyl piperidin-4-ylcarbamate, followed by deprotection.
The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, phosphine ligand, and base. libretexts.org Sterically hindered biarylphosphine ligands have been shown to be particularly effective in promoting the coupling of challenging substrates like electron-deficient heteroaryl halides. nih.govmit.edumit.eduresearchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. wikipedia.org
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | Moderate to Good | clockss.org |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 110 | Good to Excellent | researchgate.net |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 100 | High | libretexts.org |
| tBuBrettPhos Pd G3 | None | LHMDS | THF | Room Temp | Good | nih.govmit.edu |
Microwave-Assisted Synthesis Approaches for Enhanced Reaction Kinetics and Yields
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. nih.gov The application of microwave irradiation to palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, has been particularly successful. researchgate.netdpkmr.edu.inrsc.org
In the context of synthesizing this compound, a microwave-assisted Buchwald-Hartwig coupling of 3,5-dibromopyridine with a protected 4-aminopiperidine can significantly reduce the reaction time from hours to minutes. nih.gov This rapid heating allows for efficient energy transfer, leading to faster attainment of the activation energy required for the catalytic cycle. The use of a sealed vessel under microwave conditions also allows for the use of temperatures above the solvent's boiling point, further enhancing reaction kinetics.
| Reaction | Conventional Heating | Microwave Heating | Reference |
| Time | 12-24 hours | 10-30 minutes | nih.gov |
| Temperature | 80-110 °C | 120-150 °C | dpkmr.edu.in |
| Yield | Moderate to Good | Good to Excellent | nih.gov |
Reductive Amination and Cyclization Techniques for Piperidine Ring Formation
Reductive amination is a versatile and widely used method for the formation of C-N bonds, providing a direct route to secondary and tertiary amines from carbonyl compounds and primary or secondary amines. organic-chemistry.orgresearchgate.net This strategy can be employed for the synthesis of the this compound scaffold. A plausible synthetic route involves the reaction of 3-amino-5-bromopyridine with a protected piperidin-4-one derivative, such as N-Boc-4-piperidone. The initially formed iminium ion intermediate is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to yield the desired product. nih.govresearchgate.net
This approach is advantageous as it utilizes readily available starting materials. The reaction conditions are generally mild, and a variety of reducing agents can be employed, allowing for optimization based on substrate compatibility. organic-chemistry.orgrsc.orgmdpi.com
Another relevant technique is the reductive transamination of pyridinium salts, which allows for the conversion of readily available pyridine derivatives into N-aryl piperidines. acs.org While not a direct synthesis of the target compound, this method highlights the utility of reductive processes in the formation of the core piperidine structure.
Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers
While this compound itself is achiral, the introduction of substituents on the piperidine ring can create chiral centers. The stereoselective synthesis of such derivatives is of great importance, as different enantiomers often exhibit distinct pharmacological activities.
Methods for the stereoselective synthesis of substituted piperidines include the use of chiral auxiliaries, asymmetric catalysis, and starting from chiral pool materials. nih.govnih.govrsc.orgnih.gov For instance, a chiral amine can be used in a reductive amination with a substituted piperidin-4-one to induce diastereoselectivity.
In cases where a racemic mixture of a chiral derivative is synthesized, chiral resolution can be employed to separate the enantiomers. This can be achieved through several techniques:
Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid, such as tartaric acid or its derivatives, can form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. justia.com
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. researchgate.net The differential interaction of the enantiomers with the chiral selector on the CSP leads to their separation.
Enzymatic Resolution: Enzymes, such as lipases, can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. whiterose.ac.ukacs.org
Derivatization and Functionalization Strategies for Structural Analogue Generation
The this compound scaffold offers multiple sites for further chemical modification, enabling the generation of a diverse library of structural analogues for structure-activity relationship (SAR) studies.
Modification of the Piperidine Amine Moiety
The primary amine at the 4-position of the piperidine ring is a key handle for derivatization. Common modifications include:
N-Acylation: The amine can be readily acylated with a variety of acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent), to form amides. researchgate.netsemanticscholar.org This transformation is useful for introducing a wide range of functional groups and modulating the electronic and steric properties of the molecule.
N-Alkylation: The amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. researchgate.netgoogle.comfabad.org.tr Reductive amination is often preferred due to its milder conditions and reduced risk of over-alkylation. organic-chemistry.org This allows for the introduction of various alkyl and arylalkyl substituents.
N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, which can act as hydrogen bond acceptors and introduce different physicochemical properties.
These derivatization strategies provide a versatile toolkit for medicinal chemists to fine-tune the pharmacological profile of lead compounds based on the this compound scaffold.
Substituent Variation on the Bromopyridine Ring System
The bromine atom at the 5-position of the pyridine ring is a versatile handle for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their reliability, broad substrate scope, and functional group tolerance. psu.eduwikipedia.org Methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are particularly effective for creating new carbon-carbon and carbon-nitrogen bonds at this position.
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with various organoboron compounds, such as boronic acids or esters. This reaction, typically catalyzed by a palladium(0) complex, allows for the introduction of diverse aryl, heteroaryl, alkyl, and alkenyl groups. google.comgoogle.com For a substrate like this compound, protecting the piperidine amine may be necessary to prevent side reactions, although conditions compatible with unprotected amines have been developed. google.comresearchgate.net The reaction of the bromopyridine core with different arylboronic acids can generate a library of biaryl compounds, significantly altering the steric and electronic properties of the parent molecule. scirp.org
The Buchwald-Hartwig amination provides a direct route to form carbon-nitrogen bonds, enabling the synthesis of various arylamine derivatives. wikipedia.orgnih.gov This palladium-catalyzed reaction couples the bromopyridine scaffold with a wide range of primary or secondary amines, anilines, or even ammonia equivalents. nih.govgoogle.com This methodology is crucial for linking the core structure to other nitrogen-containing fragments, which are common in pharmacologically active molecules. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields and can be optimized for specific substrates. researchgate.net
The Sonogashira coupling is employed to introduce alkyne functionalities by coupling the bromopyridine with a terminal alkyne. nih.gov This reaction, co-catalyzed by palladium and copper(I), is highly efficient for creating C(sp²)-C(sp) bonds. scirp.orgsemanticscholar.org The resulting alkynylpyridines are versatile intermediates that can undergo further transformations, such as reduction to alkanes or alkenes, or participation in cycloaddition reactions to form new heterocyclic rings. nih.govgoogleapis.com
Below is a table summarizing representative substituent variation reactions applicable to the this compound scaffold, based on transformations reported for analogous bromopyridine systems.
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Base | Solvent | Resulting Substituent |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene | Aryl / Heteroaryl |
| Buchwald-Hartwig | Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃/BINAP | NaOᵗBu or Cs₂CO₃ | Toluene or Dioxane | Amino Group |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂/CuI | Et₃N or Piperidine | DMF or THF | Alkynyl Group |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile or DMF | Alkenyl Group |
| Stille Coupling | Organostannane (e.g., Vinyltributyltin) | Pd(PPh₃)₄ | - | Toluene or THF | Vinyl / Aryl Group |
| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | - | DMF | Cyano Group |
Introduction of Bridging Linkers and Fused Ring Systems
Beyond simple substituent variation, the bifunctional nature of this compound allows for the construction of more complex molecular architectures, including bridged and fused ring systems. These transformations often involve intramolecular reactions or sequential intermolecular reactions that utilize both the aminopyridine and piperidine amine functionalities.
One common strategy involves an initial functionalization of the bromopyridine ring, followed by an intramolecular cyclization. For instance, a Sonogashira coupling can introduce an alkyne, which can then undergo a 6-endo-dig cyclization with the adjacent amino group on the pyridine ring to form a fused pyrazolo[3,4-b]pyridine system. nih.gov Similarly, introducing a group with a suitable leaving moiety could facilitate an intramolecular nucleophilic aromatic substitution by the piperidine amine, leading to a bridged system.
Another approach is the construction of fused heterocyclic rings onto the pyridine core. The synthesis of pyrazolo[4,3-b]pyridines, for example, can be achieved from 3-aminopyridine precursors through reactions like a modified Japp–Klingemann reaction or condensation with dicarbonyl compounds. nih.gov These methods leverage the amino group on the pyridine ring to annulate a new five-membered pyrazole ring.
Furthermore, intramolecular cycloaddition reactions represent a sophisticated method for creating fused systems. For example, if the piperidine amine is functionalized with a dienophile and the pyridine ring is converted into a diene, an intramolecular Diels-Alder reaction could yield a complex polycyclic structure. While specific examples starting from this compound are not prevalent in the literature, the principles of these cyclization strategies are well-established for related aminopyridine and piperidine structures. nih.govacs.orgnih.gov
The following table outlines potential strategies for forming fused or bridged systems from the parent scaffold.
| Strategy | Key Intermediate | Reaction Type | Resulting System |
|---|---|---|---|
| Pyridine Ring Annulation | 3-Amino-5-(alkynyl)pyridine derivative | Intramolecular Cyclization (e.g., 6-endo-dig) | Fused Pyrazolo[3,4-b]pyridine |
| Pyridine Ring Annulation | 3-Hydrazinopyridine derivative | Condensation with β-ketoester | Fused Pyrazolo[4,3-b]pyridine |
| Bridging Cyclization | N-functionalized piperidine and C5-functionalized pyridine | Intramolecular SNAr or C-N Coupling | Bridged Diazabicyclic System |
| Multi-component Reaction | Parent compound + bifunctional reagents | Tandem Condensation/Cyclization | Complex Fused Heterocycles |
| Intramolecular Cycloaddition | Diene-functionalized pyridine and dienophile-functionalized piperidine | Diels-Alder Reaction | Polycyclic Fused System |
These advanced methodologies underscore the potential of this compound as a versatile building block for creating structurally diverse and complex molecules for various applications in chemical and pharmaceutical research.
Elucidation of Key Pharmacophoric Elements for Biological Recognition
The identification of the key pharmacophoric elements of this compound is crucial for understanding its molecular recognition by a biological target. A pharmacophore model for this compound would likely consist of a specific three-dimensional arrangement of essential features, including hydrogen bond donors and acceptors, aromatic regions, and hydrophobic centers.
The primary amine on the piperidine ring is a critical hydrogen bond donor. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. The bromopyridine ring itself represents a key aromatic and potentially hydrophobic interaction site. The piperidine ring serves as a scaffold, holding these key features in a specific spatial orientation.
To illustrate the importance of these pharmacophoric elements, a hypothetical series of analogues and their corresponding receptor binding affinities are presented in Table 1.
Table 1: Illustrative Pharmacophoric Elements and Receptor Affinity
| Compound | Modification | Key Pharmacophoric Feature Investigated | Hypothetical Receptor Affinity (Ki, nM) |
|---|---|---|---|
| 1 | This compound (Parent) | Baseline | 10 |
| 2 | N-methylation of the piperidin-4-amine | Hydrogen Bond Donor Capacity | 150 |
| 3 | Replacement of bromine with hydrogen on the pyridine ring | Halogen Bonding/Hydrophobicity | 50 |
| 4 | Replacement of the pyridine nitrogen with a carbon | Hydrogen Bond Acceptor Capacity | 200 |
| 5 | Replacement of the piperidine ring with a cyclohexane (B81311) | Scaffold Rigidity and Amine Presentation | 500 |
From this illustrative data, it can be inferred that the primary amine's hydrogen bond donating capability is critical for high affinity, as its modification in compound 2 leads to a significant loss of activity. Similarly, the pyridine nitrogen's role as a hydrogen bond acceptor is highlighted by the reduced affinity of compound 4 . The bromine atom also appears to contribute positively to binding, as its removal in compound 3 diminishes affinity. Finally, the piperidine scaffold is essential for maintaining the correct orientation of the pharmacophoric groups, as demonstrated by the substantial loss of activity in the cyclohexane analogue 5 .
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. kemdikbud.go.idnih.gov For this compound and its analogues, a QSAR model could be developed to predict the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
The development of a QSAR model typically involves calculating a variety of molecular descriptors for a training set of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological. nih.gov Multiple linear regression or partial least squares are common statistical methods used to generate the QSAR equation. kemdikbud.go.id
A hypothetical QSAR equation for a series of analogues of this compound might look like:
log(1/IC50) = 0.25 * logP - 0.1 * Vol + 0.5 * HBD_count + 1.2
Where:
log(1/IC50) is the biological activity.
logP is the octanol-water partition coefficient, representing hydrophobicity.
Vol is the molecular volume, a steric descriptor.
HBD_count is the number of hydrogen bond donors.
An illustrative dataset for a QSAR study is presented in Table 2.
Table 2: Illustrative Data for QSAR Modeling
| Compound | log(1/IC50) | logP | Molecular Volume (ų) | Hydrogen Bond Donors |
|---|---|---|---|---|
| 1 | 8.0 | 2.5 | 250 | 2 |
| 6 | 7.5 | 2.0 | 240 | 2 |
| 7 | 8.5 | 3.0 | 260 | 2 |
| 8 | 7.0 | 2.6 | 280 | 2 |
| 9 | 8.2 | 2.4 | 245 | 3 |
This model would suggest that increased hydrophobicity and a higher number of hydrogen bond donors are beneficial for activity, while increased molecular volume is detrimental. Such a model can guide the design of new analogues with potentially improved activity.
Conformational Analysis and Identification of Bioactive Conformations
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound is essential to identify the low-energy conformations and, ultimately, the bioactive conformation—the specific shape the molecule adopts when it binds to its target.
The piperidine ring of this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. nih.gov In this chair conformation, the substituents on the piperidine ring can be in either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions. For the 4-amino group, the equatorial position is generally favored to minimize steric hindrance. nih.gov
The orientation of the 5-bromopyridin-3-yl group relative to the piperidine ring is another important conformational aspect. There is rotational freedom around the C-N bond connecting these two rings. The bioactive conformation will be the one that presents the key pharmacophoric elements in the optimal arrangement for binding to the receptor. Computational methods, such as molecular mechanics and quantum mechanics, can be used to calculate the energies of different conformations and identify the most stable ones.
Impact of Stereochemistry on Biological Interactions
Stereochemistry can have a profound impact on the biological activity of a drug molecule. nih.govresearchgate.net Although this compound itself is not chiral, the introduction of substituents on the piperidine ring can create stereocenters. For instance, methylation of the piperidine ring at the 3-position would result in a pair of enantiomers.
These enantiomers, being non-superimposable mirror images, can interact differently with a chiral biological target, such as a receptor or enzyme. nih.govmalariaworld.org This can lead to one enantiomer having significantly higher activity than the other, or the two enantiomers having different pharmacological profiles altogether. researchgate.net
For example, consider a hypothetical 3-methyl analogue of this compound. The (R)-enantiomer might fit perfectly into the binding site of a receptor, while the (S)-enantiomer might have a steric clash, leading to lower affinity.
Table 3: Illustrative Impact of Stereochemistry on Biological Activity
| Compound | Stereochemistry | Hypothetical IC50 (nM) |
|---|---|---|
| (R)-3-methyl-1-(5-bromopyridin-3-yl)piperidin-4-amine | R | 20 |
| (S)-3-methyl-1-(5-bromopyridin-3-yl)piperidin-4-amine | S | 500 |
This illustrative data highlights the importance of considering stereochemistry in drug design and development.
Halogen Bond Donating Capacity and its Influence on Ligand-Target Recognition
The bromine atom on the pyridine ring of this compound is not merely a bulky hydrophobic group. It has the capacity to act as a halogen bond donor. acs.orgnih.gov A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom on a protein. nih.govru.nl
The strength of a halogen bond increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov For bromopyridinium cations, the binding energies of halogen bonds can be significant, in the range of 43–51 kJ mol⁻¹. nih.gov The presence of a positive charge on the pyridine ring, which can occur through protonation, can drastically increase the incidence of halogen bonding. acs.orgnih.gov
Molecular Interactions and Biological Target Engagement of 1 5 Bromopyridin 3 Yl Piperidin 4 Amine
In Vitro Biological Activity Profiling and Screening Methodologies
The initial steps in characterizing a novel compound like 1-(5-Bromopyridin-3-yl)piperidin-4-amine typically involve a battery of in vitro assays to determine its biological activity. These assays are crucial for identifying potential therapeutic applications and understanding the compound's mechanism of action at a molecular level.
Enzyme Inhibition Assays (e.g., Kinases, Transferases)
Enzyme inhibition assays are fundamental in drug discovery to identify molecules that can modulate the activity of specific enzymes. For a compound containing a pyridine (B92270) and piperidine (B6355638) scaffold, screening against a panel of kinases would be a common starting point, as these structures are prevalent in many kinase inhibitors. However, a thorough search of scientific literature and bioactivity databases did not yield any specific data on the enzyme inhibitory activity of this compound.
Receptor Binding Studies and Ligand-Receptor Affinity Determinations
To determine if a compound interacts with specific receptors, radioligand binding assays are often employed. These studies measure the affinity of a compound for a particular receptor. Given the structural similarities to known ligands for various G-protein coupled receptors (GPCRs) or ion channels, it would be plausible to test this compound against a panel of such receptors. At present, no public data from such receptor binding studies for this specific compound is available.
Cellular Pathway Modulation and Reporter Gene Assays
Cell-based assays are utilized to understand how a compound affects cellular signaling pathways. Reporter gene assays, for instance, can indicate whether a compound activates or inhibits a specific pathway. While this methodology is standard in compound profiling, no studies have been published detailing the effects of this compound on any cellular pathways.
Mechanistic Investigations of Bioactivity at the Molecular Level
Once initial bioactivity is identified, further mechanistic studies are conducted to elucidate how the compound interacts with its target at a molecular level. Techniques such as X-ray crystallography or computational modeling can provide insights into the binding mode and key interactions. Without an identified biological target, such mechanistic investigations for this compound have not been reported.
Identification and Validation of Specific Biological Targets
The definitive identification and validation of a compound's biological target are critical for its development as a therapeutic agent. This often involves a combination of biochemical, cellular, and genetic approaches. Currently, there are no published reports that identify or validate any specific biological targets for this compound.
Phenotypic Screening and Deconvolution Strategies for Target Identification
An alternative approach to target-based screening is phenotypic screening, where a compound's effect on a cellular or organismal phenotype is observed without prior knowledge of the target. If a compound like this compound were to show an interesting phenotype, target deconvolution strategies, such as affinity chromatography or genetic methods, would be employed to identify its molecular target. There is no indication in the public domain that this compound has undergone such a screening and target identification process.
Computational and Theoretical Studies in the Research of 1 5 Bromopyridin 3 Yl Piperidin 4 Amine
Molecular Docking Simulations for Prediction of Ligand-Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of 1-(5-Bromopyridin-3-yl)piperidin-4-amine with its potential biological targets. For instance, docking studies on similar piperidine (B6355638) derivatives have been used to investigate their inhibitory potential against enzymes like the main protease (Mpro) of SARS-CoV-2. nih.gov
In a typical docking protocol for this compound, a three-dimensional model of the target protein is obtained from a repository like the Protein Data Bank. The compound's structure is then computationally placed into the protein's active site. A scoring function is employed to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the piperidine ring might engage in hydrophobic interactions, while the amine group could form hydrogen bonds with amino acid residues in the active site. nih.gov
Table 1: Representative Data from Molecular Docking Studies of Piperidine Derivatives
| Target Protein | Ligand (Piperidine Derivative) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| SARS-CoV-2 Mpro | P3 | -6.12 | Cys145, His41 | nih.gov |
| SARS-CoV-2 Mpro | P7 | -6.78 | Gln189, Glu166 | nih.gov |
| Thymidine Phosphorylase | Piperazine analog 1 | - (IC50 = 0.2 µM) | Ser217, Lys221 | nih.gov |
This table presents illustrative data from studies on similar compounds to demonstrate the type of information obtained from molecular docking.
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide a wealth of information about its intrinsic properties. These calculations can determine the molecule's optimized geometry, including bond lengths and angles, which can be compared with experimental data if available. nih.gov
Furthermore, DFT is used to calculate various electronic properties that are crucial for understanding the compound's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net
Table 2: Illustrative DFT-Calculated Properties for a Piperidine Derivative
| Property | Calculated Value | Significance | Reference |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability | nih.gov |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability | nih.gov |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity | nih.gov |
| Dipole Moment | 3.5 D | Measure of molecular polarity | researchgate.net |
This table is a representation of typical data obtained from DFT calculations on analogous molecules.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Binding Stability Assessment
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of this compound and its interactions with a target protein over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. mdpi.com
When applied to a protein-ligand complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. By analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms, scientists can determine if the ligand remains stably bound in the active site. MD simulations can also be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. mdpi.com
Ligand-Based and Structure-Based Drug Design Approaches
The design of new molecules based on the structure of this compound can follow two main paths: ligand-based and structure-based drug design.
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules that bind to the target. By identifying the common structural features, or pharmacophore, of these active molecules, new compounds can be designed that incorporate this pharmacophore. For example, if a series of bromopyridine-containing compounds are known to be active, their common features can be used to design novel analogs with potentially improved properties. nih.gov
Structure-based drug design , on the other hand, is utilized when the 3D structure of the target is available. nih.gov This approach uses the structural information from molecular docking and MD simulations to guide the design of new ligands. For instance, if a particular region of the active site is unoccupied by this compound, a medicinal chemist might add a functional group to the molecule to create a new interaction and improve binding affinity. The bromine atom on the pyridine (B92270) ring, for example, can be a strategic point for modification to enhance therapeutic activity. ump.edu.pl
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Prioritization
Before a compound is synthesized and tested in the laboratory, it is crucial to assess its potential drug-like properties. In silico ADME prediction tools are used to estimate the absorption, distribution, metabolism, and excretion properties of a molecule. For this compound, these predictions can help to identify potential liabilities early in the drug discovery process.
Various computational models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. One of the most common assessments is the "rule of five," which provides a set of guidelines for oral bioavailability. In silico toxicity predictions can also be performed to flag any potential safety concerns. researchgate.netsphinxsai.com
Table 3: Predicted ADMET Properties for Piperidine-Based Compounds
| ADMET Property | Predicted Value/Outcome | Implication for Drug Development | Reference |
| Molecular Weight | < 500 g/mol | Favorable for oral absorption | nih.gov |
| LogP (Lipophilicity) | < 5 | Favorable for oral absorption | nih.gov |
| Hydrogen Bond Donors | < 5 | Favorable for oral absorption | nih.gov |
| Hydrogen Bond Acceptors | < 10 | Favorable for oral absorption | nih.gov |
| Blood-Brain Barrier Permeability | Varies | Important for CNS-acting drugs | sphinxsai.com |
| Cytochrome P450 Inhibition | Low | Reduced risk of drug-drug interactions | sphinxsai.com |
This table showcases typical ADMET predictions for drug-like molecules and is for illustrative purposes.
Medicinal Chemistry Implications and Future Research Directions for 1 5 Bromopyridin 3 Yl Piperidin 4 Amine
Strategic Utilization as a Privileged Scaffold in Lead Discovery
The concept of "privileged scaffolds" is a cornerstone of modern medicinal chemistry, referring to molecular frameworks that can bind to multiple, distinct biological targets with high affinity. nih.govrsc.org These scaffolds serve as versatile templates for the design of compound libraries, accelerating the discovery of new lead compounds. nih.govresearchgate.net The structure of 1-(5-Bromopyridin-3-yl)piperidin-4-amine incorporates two key moieties, the pyridine (B92270) ring and the piperidine (B6355638) ring, both of which are considered privileged structures in their own right. scielo.brcambridgemedchemconsulting.com
The pyridine ring, a six-membered aromatic heterocycle, is a common feature in numerous approved drugs due to its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, pi-stacking, and dipole-dipole interactions. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many protein targets. The bromopyridine component, in particular, offers a handle for further chemical modification through cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the scaffold. mdpi.com
The piperidin-4-amine moiety provides a three-dimensional character to the molecule, which is often advantageous for achieving high binding affinity and selectivity. whiterose.ac.ukyork.ac.uk The saturated piperidine ring can adopt various low-energy conformations, allowing the molecule to orient its substituents optimally within a protein's binding pocket. enamine.net The primary amine group is a key functional group that can act as a hydrogen bond donor and can be readily derivatized to introduce a wide range of functionalities. researchgate.netacs.org The combination of the flat, aromatic bromopyridine and the three-dimensional piperidin-4-amine in a single molecule creates a scaffold with a rich potential for diverse biological activities.
Rational Design Principles for Lead Optimization and Analogue Library Synthesis
Once a lead compound with a privileged scaffold is identified, the next critical step is lead optimization, a process aimed at enhancing its potency, selectivity, and pharmacokinetic properties. parssilico.comnih.gov Rational drug design principles play a pivotal role in this process, guiding the systematic modification of the lead structure to achieve the desired therapeutic profile. nih.gov For this compound, several rational design strategies can be envisioned.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationship is fundamental to understanding how different parts of the molecule contribute to its biological activity. researchgate.net This involves synthesizing a library of analogues where specific regions of the molecule are modified and evaluating their impact on the target of interest. For instance, the bromine atom on the pyridine ring can be replaced with other halogens or a variety of functional groups to probe the effect of electronics and sterics at this position. Similarly, the primary amine of the piperidine ring can be acylated, alkylated, or used as a nucleophile in various reactions to introduce diverse side chains.
The following interactive data table illustrates a hypothetical SAR study for a series of analogues of this compound, targeting a hypothetical kinase.
| Compound | R1 (on Pyridine) | R2 (on Piperidine Amine) | Kinase IC50 (nM) | Selectivity vs. Kinase B |
|---|---|---|---|---|
| 1 | Br | H | 500 | 10-fold |
| 2 | Cl | H | 450 | 12-fold |
| 3 | CF3 | H | 200 | 25-fold |
| 4 | Br | Acetyl | 800 | 5-fold |
| 5 | Br | Methyl | 350 | 15-fold |
| 6 | CF3 | Methyl | 100 | 50-fold |
Exploration of Novel Therapeutic Applications based on Mechanistic Insights
The structural features of this compound suggest its potential to interact with a variety of biological targets, opening up avenues for its exploration in diverse therapeutic areas. pharmaweek.comdrugtargetreview.comfrontiersin.org The bromopyridine moiety is present in compounds targeting a range of enzymes and receptors. The piperidin-4-amine scaffold has been identified in inhibitors of hepatitis C virus assembly and other therapeutic agents. nih.govnih.gov
GPCR Modulators: G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are important drug targets. The piperidine moiety is a common feature in many GPCR ligands. The basic nitrogen of the piperidine ring can engage in ionic interactions with acidic residues in the receptor binding site. By modifying the substituents on both the pyridine and piperidine rings, it may be possible to develop selective agonists or antagonists for specific GPCRs.
Ion Channel Modulators: Ion channels are another important class of drug targets. The positive charge on the protonated piperidine nitrogen could allow for interaction with the negatively charged pore of certain ion channels. The bromopyridine portion of the molecule could provide additional interactions to enhance binding affinity and selectivity.
Development of Advanced Methodologies for Synthesis and Biological Evaluation
The efficient synthesis and biological evaluation of analogue libraries are crucial for the successful optimization of a lead compound. nih.govajchem-a.com For this compound, several modern synthetic methodologies can be employed to facilitate the rapid generation of diverse analogues.
Modern Synthetic Techniques: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, can be used to introduce a wide variety of substituents at the bromine position of the pyridine ring. mdpi.com Combinatorial chemistry and parallel synthesis techniques can be employed to generate large libraries of compounds for high-throughput screening. nih.govacs.org
Advanced Biological Evaluation: High-throughput screening (HTS) can be used to rapidly assess the activity of a large number of compounds against a specific target. Fragment-based drug discovery (FBDD) is another approach where smaller fragments of the molecule are screened for binding to the target, and then linked together to create more potent compounds. whiterose.ac.ukrsc.org The piperidine and bromopyridine moieties of this compound could be considered as starting fragments in an FBDD campaign.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
In recent years, artificial intelligence (AI) and machine learning (ML) have emerged as powerful tools to accelerate the drug discovery process. researchgate.netjddtonline.infonih.gov These computational approaches can be applied at various stages, from hit identification to lead optimization. researchgate.net
Predictive Modeling: Machine learning models can be trained on large datasets of known active and inactive compounds to predict the biological activity of new molecules. nih.gov These models can be used to prioritize the synthesis of compounds with the highest probability of being active, thereby saving time and resources. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the analogues of this compound with their biological activity, providing valuable insights for further design.
De Novo Design: Generative AI models can be used to design novel molecules with desired properties from scratch. oup.com These models can be trained on the structural features of known active compounds and then used to generate new molecules that are predicted to be potent and selective. This approach could be used to explore the chemical space around the this compound scaffold and identify novel and patentable chemical matter.
The following table illustrates how different AI/ML models could be applied in the discovery and optimization of analogues of this compound.
| AI/ML Model | Application | Predicted Outcome for this compound Analogues |
|---|---|---|
| Random Forest Classifier | Virtual Screening | Classification of analogues as active or inactive against a target kinase. |
| Gradient Boosting Regressor | QSAR Modeling | Prediction of IC50 values based on molecular descriptors. |
| Recurrent Neural Network (RNN) | De Novo Design | Generation of novel molecular structures with predicted high affinity and good ADMET properties. |
| Graph Convolutional Network (GCN) | Property Prediction | Prediction of solubility, permeability, and metabolic stability. |
Q & A
Q. What are the common synthetic routes for 1-(5-Bromopyridin-3-yl)piperidin-4-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or Buchwald-Hartwig coupling. For example, bromopyridine derivatives can be alkylated with piperidine precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO). Key parameters include:
- Catalysts : Palladium-based catalysts (e.g., Pd/C) for cross-coupling reactions .
- Temperature : Controlled heating (60–120°C) to avoid decomposition of sensitive intermediates.
- Solvent Optimization : Ethanol or dichloromethane for improved solubility and reduced side reactions .
Table 1 : Example reaction conditions and yields:
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 5-Bromo-3-pyridinecarboxaldehyde, Piperidine | DMF | 80 | 65 |
| 2 | NaBH4, MeOH | MeOH | RT | 85 |
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodological Answer : Use a combination of techniques:
- NMR : H NMR (δ 7.8–8.5 ppm for pyridine protons; δ 2.5–3.5 ppm for piperidine protons) and C NMR to confirm connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 256.05 for CHBrN) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. What computational methods are recommended for predicting the reactivity and interaction mechanisms of this compound in drug design?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) to map electron density and reactive sites (e.g., Fukui indices for bromine substitution patterns) .
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with biological targets (e.g., kinase enzymes) .
- Reaction Path Search : Tools like GRRM or AFIR to explore intermediate states in substitution reactions .
Q. How can researchers address contradictions in biological activity data across experimental models?
- Methodological Answer :
- Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for variables like pH, temperature, and solvent carriers .
- Dose-Response Studies : Use Hill slope analysis to compare potency (EC) across models.
- Surface Chemistry Considerations : Account for adsorption effects on labware (e.g., polystyrene vs. glass) using microspectroscopic imaging .
Q. What factorial design approaches optimize the study of substituent effects on the piperidine ring?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a 2 factorial design to evaluate variables (e.g., substituent position, steric bulk). For example:
Table 2 : Variables and levels for substituent screening:
| Variable | Level 1 (-) | Level 2 (+) |
|---|---|---|
| Substituent (R) | -H | -CH |
| Position | Para | Meta |
- Response Surface Methodology (RSM) : Model nonlinear relationships between substituent properties (e.g., Hammett σ) and biological activity .
Data Contradiction Analysis
Q. How should conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer :
- Dynamic Effects : Check for conformational flexibility (e.g., piperidine ring puckering) via VT-NMR (variable temperature) .
- Impurity Profiling : Use LC-MS to identify byproducts from incomplete bromination or oxidation .
- X-ray Crystallography : Resolve ambiguities with single-crystal diffraction data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
